molecular formula C14H20N2O2 B068172 N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine CAS No. 177721-74-3

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine

Cat. No.: B068172
CAS No.: 177721-74-3
M. Wt: 248.32 g/mol
InChI Key: OGBMLIUZWYUEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a unique structure with an ethylenedioxy group attached to a cyclohexyl ring, which is further connected to a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine typically involves the reaction of 4-ethylenedioxycyclohexanone with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethylenedioxy group and phenylhydrazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Methylenedioxy)cyclohexyl)-N’-phenylhydrazine
  • N-((4-Ethylenedioxy)cyclohexyl)-N’-methylhydrazine
  • N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylamine

Uniqueness

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine stands out due to its unique combination of the ethylenedioxy group and phenylhydrazine moiety, which imparts distinct chemical and biological properties

Biological Activity

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, a hydrazine derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

It contains an ethylenedioxy group attached to a cyclohexyl ring and a phenyl hydrazine moiety. This unique structure may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Cell Signaling Modulation : Preliminary studies indicate that it may modulate cell signaling pathways related to inflammation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : A recent study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : It exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
PathogenMIC (µg/mL)Standard Antibiotic (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.

Research Findings

A review of the literature reveals diverse findings regarding the biological activity of this compound:

  • Antioxidant Studies : The compound was found to scavenge free radicals effectively, demonstrating a higher antioxidant capacity than some established antioxidants like ascorbic acid .
  • Cell Viability Assays : In various assays, the compound significantly reduced cell viability in cancer cell lines while sparing normal cells, indicating selective cytotoxicity.
  • Mechanistic Insights : Studies utilizing Western blotting and flow cytometry have elucidated the pathways through which the compound exerts its effects, including modulation of apoptotic markers such as Bcl-2 and caspases .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-4-12(5-3-1)15-16-13-6-8-14(9-7-13)17-10-11-18-14/h1-5,13,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBMLIUZWYUEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NNC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.